molecular formula C8H16O3 B13829386 5-Methoxy-2-propyl-1,3-dioxane

5-Methoxy-2-propyl-1,3-dioxane

Cat. No.: B13829386
M. Wt: 160.21 g/mol
InChI Key: PJSHYFLHDBGCGY-UHFFFAOYSA-N
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Description

5-Methoxy-2-propyl-1,3-dioxane: is a cyclic acetal compound that belongs to the family of 1,3-dioxanes. These compounds are known for their stability and are often used as protecting groups in organic synthesis. The presence of a methoxy group and a propyl group in the structure of this compound makes it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-2-propyl-1,3-dioxane can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: In industrial settings, the synthesis of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-propyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution.

    Reduction: LiAlH4 in dry ether.

    Substitution: RMgX in anhydrous conditions.

Major Products:

    Oxidation: Formation of lactones or related cleavage products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxanes.

Scientific Research Applications

5-Methoxy-2-propyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-propyl-1,3-dioxane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The methoxy and propyl groups provide steric hindrance, enhancing the stability of the compound. The molecular targets and pathways involved include the protection of carbonyl groups from nucleophilic attack and oxidation .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2-propyl-1,3-dioxane is unique due to the presence of both methoxy and propyl groups, which provide enhanced stability and specific reactivity compared to its analogs. This makes it particularly useful in applications requiring robust protecting groups.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

5-methoxy-2-propyl-1,3-dioxane

InChI

InChI=1S/C8H16O3/c1-3-4-8-10-5-7(9-2)6-11-8/h7-8H,3-6H2,1-2H3

InChI Key

PJSHYFLHDBGCGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(CO1)OC

Origin of Product

United States

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